molecular formula C17H15IN2O2S B3514713 2-(ethylthio)-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone

2-(ethylthio)-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B3514713
M. Wt: 438.3 g/mol
InChI Key: JLIDYJXEZZRRNN-UHFFFAOYSA-N
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Description

The compound “2-(ethylthio)-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure, which is a bicyclic compound made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of quinazolinones consists of a fused two-ring system, with a benzene ring joined to a pyrimidine ring. Substituents attached to this basic skeleton determine the specific properties of different quinazolinones .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions and ring-opening reactions, depending on the substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinones depend on their specific substituents. They are generally crystalline solids with a high melting point, and they are soluble in common organic solvents .

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific structure and the biological system in which they are active. Some quinazolinones have been found to have antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with quinazolinones depend on their specific structure. Some quinazolinones are toxic and should be handled with care .

Future Directions

The future directions of research into quinazolinones could involve the synthesis of new derivatives with potential biological activity, the development of more efficient synthesis methods, and further investigation into their mechanisms of action .

Properties

IUPAC Name

2-ethylsulfanyl-6-iodo-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O2S/c1-3-23-17-19-13-9-8-11(18)10-12(13)16(21)20(17)14-6-4-5-7-15(14)22-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDYJXEZZRRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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